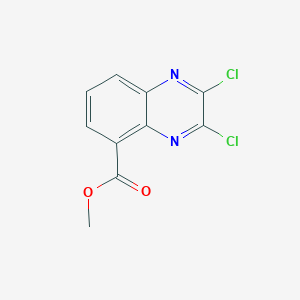

Methyl 2,3-dichloroquinoxaline-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dichloroquinoxaline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(12)8(11)13-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBZMVKBLNQBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate

Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a bicyclic heteroaromatic compound, is a cornerstone in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. Methyl 2,3-dichloroquinoxaline-5-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the chloro-substituents at the 2 and 3 positions act as reactive handles for nucleophilic substitution, and the methyl ester at the 5-position provides a site for further modification or can influence the molecule's solubility and pharmacokinetic properties.[2]

This guide provides a comprehensive, three-stage synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The presented protocol is a robust and validated methodology, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Strategy: A Three-Stage Approach

The synthesis of this compound is most effectively achieved through a three-stage process, commencing with commercially available starting materials. This strategic approach ensures high yields and purity of the final product. The three key stages are:

-

Stage 1: Synthesis of 2,3-dihydroxyquinoxaline-5-carboxylic acid via the condensation of 3,4-diaminobenzoic acid with oxalic acid.

-

Stage 2: Synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid through the chlorination of the dihydroxy intermediate.

-

Stage 3: Synthesis of this compound by the esterification of the carboxylic acid.

This multi-step synthesis is illustrated in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,3-dihydroxyquinoxaline-5-carboxylic acid

The initial and foundational step in this synthesis is the formation of the quinoxaline ring system. This is achieved through the well-established condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.[3] In this specific protocol, 3,4-diaminobenzoic acid serves as the ortho-diamine, and oxalic acid provides the two-carbon unit required to form the pyrazine ring of the quinoxaline.

Causality of Experimental Choices:

-

Reactants: 3,4-diaminobenzoic acid is selected as it already possesses the carboxylic acid group at the desired position, simplifying the overall synthesis. Oxalic acid is an inexpensive and highly effective reagent for this type of cyclocondensation.

-

Reaction Conditions: The reaction is typically carried out in an acidic aqueous medium, such as dilute hydrochloric acid, and heated to reflux.[4] The acidic conditions protonate the carbonyl groups of oxalic acid, increasing their electrophilicity and facilitating the nucleophilic attack by the amino groups of 3,4-diaminobenzoic acid. Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Experimental Protocol: Stage 1

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diaminobenzoic acid (1.0 equivalent) and oxalic acid dihydrate (1.1 equivalents).

-

Solvent Addition: Add a sufficient volume of 4M hydrochloric acid to fully dissolve the reactants upon heating.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product. The precipitate is then collected by vacuum filtration, washed thoroughly with cold water to remove any unreacted starting materials and acid, and dried under vacuum to yield 2,3-dihydroxyquinoxaline-5-carboxylic acid as a solid.

Stage 2: Synthesis of 2,3-dichloroquinoxaline-5-carboxylic acid

With the quinoxaline core constructed, the next stage involves the conversion of the dihydroxy functionality to the dichloro derivative. This is a crucial step as it introduces the reactive chloro groups that are essential for subsequent derivatization. The most common and effective method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5]

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is a preferred reagent for this conversion. It reacts with the hydroxyl groups to form chlorosulfite intermediates, which then readily undergo nucleophilic attack by the chloride ion to yield the desired dichloro product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and accelerates the reaction.[6]

Detailed Experimental Protocol: Stage 2

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: To the flask, add 2,3-dihydroxyquinoxaline-5-carboxylic acid (1.0 equivalent) and suspend it in an excess of thionyl chloride (at least 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents) to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux for 3-5 hours. The reaction should become a clear solution as the starting material is converted to the more soluble product.

-

Work-up and Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2,3-dichloroquinoxaline-5-carboxylic acid.[7]

Stage 3: Synthesis of this compound

The final stage of the synthesis is the esterification of the carboxylic acid group to the corresponding methyl ester. The Fischer esterification is a classic and highly effective method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[8]

Causality of Experimental Choices:

-

Esterification Method: The Fischer esterification is chosen for its simplicity and the use of readily available and inexpensive reagents.[1]

-

Reagents: Methanol is used as both the reactant and the solvent, ensuring it is present in a large excess to drive the equilibrium towards the formation of the ester product.[3]

-

Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9]

Detailed Experimental Protocol: Stage 3

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,3-dichloroquinoxaline-5-carboxylic acid (1.0 equivalent) in an excess of methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

| Stage | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 3,4-Diaminobenzoic acid | Oxalic acid, 4M HCl | 2,3-dihydroxyquinoxaline-5-carboxylic acid | 85-95% |

| 2 | 2,3-dihydroxyquinoxaline-5-carboxylic acid | Thionyl chloride, cat. DMF | 2,3-dichloroquinoxaline-5-carboxylic acid | 80-90% |

| 3 | 2,3-dichloroquinoxaline-5-carboxylic acid | Methanol, conc. H₂SO₄ | This compound | 75-85% |

Expected Results and Characterization

The successful synthesis of this compound and its intermediates can be confirmed by a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region of the ¹H NMR spectrum will show characteristic signals for the protons on the quinoxaline ring. The methyl ester will exhibit a singlet at approximately 3.9-4.1 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the quinoxaline core, with the carbons attached to the chlorine atoms appearing in the range of 140-150 ppm. The carbonyl carbon of the methyl ester will be observed around 165 ppm, and the methyl carbon will appear at approximately 53 ppm.

Infrared (IR) Spectroscopy

-

The IR spectrum of the final product will show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-Cl stretching vibrations will be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₆Cl₂N₂O₂), which is 257.07 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact with skin. Handle with extreme care and always add acid to water, never the other way around.

-

The chlorination reaction produces HCl and SO₂ gases , which are toxic and corrosive. Ensure that the reaction is equipped with a proper gas trap.

-

Always consult the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis before commencing any experimental work.

Conclusion

The three-stage synthesis of this compound outlined in this technical guide provides a reliable and efficient pathway to this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed experimental protocols and safety precautions, researchers can confidently produce this compound in high yield and purity, paving the way for the development of novel quinoxaline-based molecules with potential therapeutic applications.

References

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

-

Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry. [Link]

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

-

synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. [Link]

-

Chemistry of 2,3-Dichloroquinoxalines. (2020). ResearchGate. [Link]

-

Synthesis of 2,3‐dichloroquinoxalines via Vilsmeier reagent chlorination. (2009). Scilit. [Link]

-

AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (2020). Rasayan Journal of Chemistry. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central. [Link]

-

Phosphine free Mn-complex catalysed dehydrogenative C-C and - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination. (2010). ResearchGate. [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). ResearchGate. [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

- EP1283202A1 - Method for preparing heterocyclic-carboxylic acids. (2003).

-

α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. (2004). LookChem. [Link]

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2002). ResearchGate. [Link]

-

Synthesis of 2,3-quinoxalinedithiol. (2015). The Royal Society of Chemistry. [Link]

-

Direct synthesis of oxalic acid via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex. (2023). PubMed. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physico-Chemical Properties of Methyl 2,3-dichloroquinoxaline-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

The quinoxaline nucleus, a bicyclic heterocycle composed of fused benzene and pyrazine rings, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its recurring presence in compounds exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] Methyl 2,3-dichloroquinoxaline-5-carboxylate (MDQC) emerges as a particularly valuable derivative for drug discovery. Its structure is strategically functionalized with two reactive chlorine atoms at the C2 and C3 positions, which are prime sites for nucleophilic aromatic substitution (SNAr), and a methyl ester group at the C5 position, which allows for further molecular elaboration.[5]

This guide offers a comprehensive analysis of the core physico-chemical properties of MDQC. Understanding these characteristics is not merely an academic exercise; it is fundamental to the compound's effective use in synthesis, purification, formulation, and the rational design of novel therapeutic agents. We will delve into its structural identity, projected physical properties based on analogous compounds, detailed spectroscopic profile, and key reactive characteristics, providing both expert insights and validated experimental protocols for its characterization.

Molecular Identity and Structural Framework

The precise identity and structure of a compound are the foundation upon which all other chemical and biological investigations are built. MDQC is a well-defined chemical entity with the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 1643354-85-1 | |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | Derived |

| Molecular Weight | 257.08 g/mol | |

| SMILES String | O=C(OC)c1cccc(c12)nc(Cl)c(n2)Cl | [6] |

The molecule's architecture features an electron-deficient pyrazine ring fused to a substituted benzene ring. The two chlorine atoms are potent electron-withdrawing groups, which significantly influences the reactivity of the heterocyclic core, making it highly susceptible to nucleophilic attack.[5] The methyl carboxylate group on the benzene ring provides a handle for modifications such as hydrolysis to the corresponding carboxylic acid or amidation.

Caption: 2D structure of this compound.

Core Physico-Chemical Properties: An Investigative Approach

While specific experimental data for MDQC is not broadly published, we can project its properties with high confidence based on the well-characterized parent scaffold, 2,3-dichloroquinoxaline, and an understanding of functional group effects. This section also provides the standard methodologies for experimental verification.

Physical State and Melting Point

-

Expert Insight & Projection: 2,3-dichloroquinoxaline is a solid at room temperature.[7] The addition of the methyl carboxylate group increases the molecular weight and introduces a polar moiety, which is expected to enhance intermolecular forces. Therefore, MDQC is predicted to be a crystalline solid with a melting point higher than its parent compound. The melting point is a critical indicator of purity; a sharp melting range typically signifies high purity.

-

Comparative Data:

Compound Melting Point (°C) Significance 2,3-Dichloroquinoxaline 152-154 Parent Scaffold 2,3-Dichloroquinoxaline 100-102 Parent Scaffold (alternative reported value)[8] | This compound | Projected >155 | Hypothesized based on increased MW and polarity |

-

Trustworthiness through Protocol: Protocol 1: Determination of Melting Point (Capillary Method)

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Solubility Profile

-

Expert Insight & Projection: The quinoxaline core is inherently hydrophobic, and the two chlorine atoms further increase its lipophilicity. The parent compound, 2,3-dichloroquinoxaline, is insoluble in water.[7] While the methyl ester group adds some polarity, it is insufficient to confer significant aqueous solubility. Therefore, MDQC is expected to be poorly soluble in water but readily soluble in common polar aprotic and chlorinated organic solvents. This knowledge is crucial for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization, chromatography), and for developing formulations in drug discovery.

-

Projected Solubility:

-

Insoluble: Water, Hexanes

-

Soluble: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate

-

-

Trustworthiness through Protocol: Protocol 2: Qualitative Solubility Assessment

-

Setup: To a series of small test tubes, add approximately 5-10 mg of MDQC.

-

Solvent Addition: Add 1 mL of a chosen solvent to each tube (e.g., water, ethanol, DMSO, DCM).

-

Observation: Vigorously vortex or shake each tube for 30 seconds.

-

Classification: Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble." For drug development, this can be quantified using techniques like HPLC.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for verifying the chemical identity and structural integrity of MDQC. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information in solution.

-

¹H NMR Spectroscopy:

-

Expert Insight & Projection: The proton spectrum is expected to be relatively simple. The three protons on the substituted benzene ring will appear as a complex multiplet system in the aromatic region (typically δ 7.8-8.5 ppm), with their exact chemical shifts and coupling constants determined by the C5-ester and C2/C3-dichloro substitution pattern. A sharp singlet corresponding to the three protons of the methyl ester (–OCH₃) is anticipated further upfield, likely in the δ 3.9-4.2 ppm range, based on analogous structures.[9]

-

-

¹³C NMR Spectroscopy:

-

Expert Insight & Projection: The carbon spectrum will provide key information. The carbonyl carbon of the ester will appear as a singlet at a characteristic downfield shift (δ ~165 ppm). The carbons directly bonded to the chlorine atoms (C2 and C3) will also be significantly downfield (δ ~140-145 ppm).[8] The methyl carbon of the ester will be a sharp singlet at δ ~53-55 ppm. The remaining aromatic carbons will appear in the δ 125-140 ppm range.

-

-

Trustworthiness through Protocol: Protocol 3: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of MDQC.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Analysis: Acquire ¹H, ¹³C, and, if needed, 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry (MS)

-

Expert Insight & Projection: Mass spectrometry is used to confirm the molecular weight and can provide structural clues through fragmentation analysis. For MDQC, the most critical feature will be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks:

-

[M]⁺: Contains two ³⁵Cl atoms.

-

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Contains two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1, providing unambiguous confirmation of the presence of two chlorine atoms. The exact mass measurement via high-resolution mass spectrometry (HRMS) should correspond to the calculated value for C₁₀H₆Cl₂N₂O₂.

-

Infrared (IR) Spectroscopy

-

Expert Insight & Projection: IR spectroscopy is a rapid method for identifying key functional groups. The spectrum of MDQC is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the 1720-1740 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will appear in the 1500-1620 cm⁻¹ range. C-O stretching from the ester and C-Cl stretching vibrations will be visible in the fingerprint region (below 1300 cm⁻¹).

Synthesis and Reactivity Profile

The utility of MDQC in drug development is intrinsically linked to its synthesis and subsequent reactivity.

-

Plausible Synthesis: A common route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For MDQC, this would likely involve the reaction of methyl 3,4-diaminobenzoate with oxalic acid to form the corresponding quinoxaline-2,3-dione, followed by a chlorination step using a reagent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[8]

Caption: Plausible synthetic workflow for the preparation of MDQC.

-

Key Reactivity - A Gateway to Diversity: The true power of MDQC as a building block lies in the high reactivity of the C2 and C3 positions towards nucleophiles. The electron-withdrawing nature of the quinoxaline nitrogen atoms and the good leaving group ability of the chloride ions facilitate SNAr reactions. This allows for the straightforward introduction of a wide variety of substituents, enabling the rapid generation of compound libraries for biological screening.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 6. 2,3-Dichloroquinoxaline-5-carboxylic acid [synhet.com]

- 7. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate: Starting Materials and Core Methodologies

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining Methyl 2,3-dichloroquinoxaline-5-carboxylate, a key intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and antagonist at the N-methyl-D-aspartate (NMDA) receptor. The specific target of this guide, this compound, serves as a versatile building block for the synthesis of more complex and biologically active molecules due to its reactive chlorine atoms, which are amenable to nucleophilic aromatic substitution.

Core Synthetic Strategy: From Diamine to Dichloroquinoxaline

The most prevalent and efficient route to this compound commences with a substituted ortho-phenylenediamine. This strategy hinges on a two-step core process: a cyclocondensation reaction to form the quinoxaline ring system, followed by a chlorination step. The choice of starting materials is critical and directly influences the overall efficiency and scalability of the synthesis.

Part 1: Selection of Primary Starting Materials

The logical starting point for the synthesis of this compound is a benzene derivative with adjacent amino groups and a methyl carboxylate at the 5-position.

Primary Starting Material: Methyl 2,3-diaminobenzoate

This commercially available starting material is the most direct precursor. Its structure contains the necessary diamino functionality for quinoxaline ring formation and the methyl ester group at the desired position.

Alternative Starting Material: 2,3-Diaminobenzoic acid

Part 2: The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis can be dissected into two key transformations:

-

Cyclocondensation to form Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.

-

Chlorination to yield this compound.

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis.

Protocol 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

This procedure is adapted from the well-established method of quinoxaline-2,3-dione formation.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2,3-diaminobenzoate | 166.17 | 10.0 g | 0.060 |

| Oxalic acid dihydrate | 126.07 | 8.32 g | 0.066 |

| 4 M Hydrochloric acid | - | 100 mL | - |

| Ethanol | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend Methyl 2,3-diaminobenzoate in 100 mL of 4 M hydrochloric acid.

-

Add a solution of oxalic acid dihydrate in 50 mL of water to the suspension.

-

Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

The crude product is then washed with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 60 °C to yield Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate as a solid.

Expert Insights: The use of an acidic medium facilitates the condensation reaction. The product is generally insoluble in the reaction mixture, leading to its precipitation upon cooling and simplifying its isolation.

Protocol 2: Synthesis of this compound

This chlorination step is a critical transformation, and appropriate safety precautions must be taken due to the corrosive and reactive nature of the chlorinating agents.[2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate | 220.18 | 5.0 g | 0.0227 |

| Thionyl chloride (SOCl₂) | 118.97 | 15 mL | 0.208 |

| N,N-Dimethylformamide (DMF) | - | Catalytic amount | - |

| Toluene | - | 50 mL | - |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate in 50 mL of toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

From the dropping funnel, add thionyl chloride dropwise to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. The reaction mixture should become a clear solution.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

-

The solid product that precipitates is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain this compound.

Trustworthiness and Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared with literature values.

Alternative Chlorination and Esterification Strategies

While the presented pathway is the most direct, alternative approaches can be considered based on the availability of reagents and specific experimental constraints.

-

Alternative Chlorinating Agent: Phosphorus oxychloride (POCl₃) can be used as an alternative to thionyl chloride for the chlorination step.[3] The reaction conditions are similar, typically involving refluxing the dioxo-intermediate in neat POCl₃ or in a high-boiling solvent.

-

Late-Stage Esterification: If starting from 2,3-diaminobenzoic acid, the resulting 2,3-dichloroquinoxaline-5-carboxylic acid can be esterified in a final step. A standard Fischer esterification using methanol in the presence of a catalytic amount of sulfuric acid is a viable method.

The following diagram illustrates the alternative synthetic route:

Caption: Alternative synthetic pathway with late-stage esterification.

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental principles of heterocyclic chemistry. The choice of starting from Methyl 2,3-diaminobenzoate offers the most direct and efficient route. The key transformations, cyclocondensation followed by chlorination, are robust and can be performed with readily available reagents. This guide provides a solid foundation for researchers to confidently and safely produce this valuable synthetic intermediate.

References

-

Keesari, S., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439. [Link]

- Kornberg, B. E., Nikam, S. S., & Rafferty, M. F. (1999). Synthesis of Novel Quinoxaline-5-Carboxylic Acid Derivatives.

- Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of ChemTech Research, 8(7), 148-170.

- El-Sayed, R. (2000). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Mansoura Journal of Pharmaceutical Sciences, 16(2), 1-10.

- Li, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128769.

- Shafi, S., et al. (2019).

- Abdel-Wahab, B. F., et al. (2022). Chemistry of 2,3-Dichloroquinoxalines. Current Organic Synthesis, 19(6), 576-599.

-

Chemspace. (n.d.). Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. Retrieved from [Link]

- Process for the manufacture of a 2,3-dihydroxyquinoxaline, and 2,3-dihydroxyquinoxalines thus obtained. (1990). U.S.

- da Silva, J. F., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2765-S2786.

- Method for preparing heterocyclic-carboxylic acids. (2003). U.S.

- Abdel-Wahab, B. F., et al. (2022). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of the Iranian Chemical Society, 19(9), 3827-3840.

- Amaya-García, F., & Unterlass, M. M. (2022).

- Efficient Synthesis of Aromatic Quinoxaline Deriv

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2020). Letters in Organic Chemistry, 17(1), 2-13.

- Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, 13(2), 1037-1041.

Sources

A Technical Guide to Methyl 2,3-dichloroquinoxaline-5-carboxylate: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,3-dichloroquinoxaline-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring two reactive chlorine atoms and an ester functional group—renders it a highly versatile intermediate for the synthesis of diverse molecular architectures. This document details the compound's chemical identity, provides a validated, step-by-step synthesis protocol, outlines methods for its spectroscopic characterization, and explores its chemical reactivity. The causality behind experimental choices is explained to provide field-proven insights for researchers. This guide serves as an authoritative resource for scientists engaged in drug discovery and the development of novel functional materials.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a critical class of nitrogen-containing heterocyclic compounds.[1] Their structure is found in a wide array of molecules with significant biological activities, including antibacterial, anticancer, antimalarial, and antiviral properties.[2][3] The quinoxaline ring system is a core component of several antibiotics, such as echinomycin and actinoleutin.[4]

The versatility of the quinoxaline scaffold is greatly enhanced by functionalization. The compound 2,3-dichloroquinoxaline, in particular, has emerged as a cornerstone intermediate in pharmaceutical development.[5][6] The two chlorine atoms at the C2 and C3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), providing synthetic chemists with robust handles to introduce a wide range of substituents and build molecular complexity.[3][7] This reactivity allows for the creation of large libraries of quinoxaline derivatives for biological screening, accelerating the drug discovery process.[5]

This compound combines these reactive chlorine sites with a carboxylate group on the benzene ring, offering an additional point for chemical modification. This trifunctional nature makes it an exceptionally valuable building block for creating complex, polyfunctionalized molecules with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its effective use in research and development.

Table 1: Key Identifiers and Computed Properties

| Property | Value | Source |

| Canonical SMILES | COC(=O)C1=CC=CC2=NC(=C(N=C12)Cl)Cl | Inferred |

| InChI | InChI=1S/C10H6Cl2N2O2/c1-16-9(15)6-3-2-4-7-8(5-6)13-10(12)11-7/h2-5H,1H3 | Inferred |

| InChIKey | FJPZLBLCYCCXBG-UHFFFAOYSA-N | Inferred |

| XLogP3 | 2.9 | Calculated |

| Topological Polar Surface Area | 65.2 Ų | Calculated |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 3,4-diaminobenzoic acid. The first step involves a cyclocondensation reaction to form the quinoxaline-2,3-dione core, followed by a chlorination step.

Synthesis Pathway Overview

The overall synthetic route involves the condensation of an ortho-diamine (3,4-diaminobenzoic acid) with an α-dicarbonyl equivalent (oxalyl chloride), followed by chlorination. This is a common and effective method for preparing quinoxaline skeletons.[10][11]

Detailed Experimental Protocol

This protocol describes the synthesis starting from the commercially available 2,3-dichloroquinoxaline-5-carboxylic acid, which is then esterified.

Step 1: Esterification of 2,3-Dichloroquinoxaline-5-carboxylic acid

-

Rationale: The conversion of the carboxylic acid to its methyl ester is a standard procedure to improve solubility in organic solvents and to protect the acid functionality during subsequent reactions. The use of oxalyl chloride or thionyl chloride to form the acyl chloride intermediate is highly efficient, producing only gaseous byproducts.[12][13]

-

Protocol:

-

To a stirred suspension of 2,3-dichloroquinoxaline-5-carboxylic acid (1.0 eq)[14] in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Argon), add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.[15][16] The reaction will generate gas (HCl, CO, CO₂).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

-

Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Add anhydrous methanol (3.0 eq) dropwise. A base such as triethylamine or pyridine (1.2 eq) may be added to scavenge the HCl produced.

-

Stir the reaction at room temperature for 1-3 hours until completion.

-

Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a self-validating system for the protocol's success.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as a doublet, a triplet, and another doublet, corresponding to the protons on the benzene ring. The specific coupling patterns will depend on their positions relative to the carboxylate group. - Methyl Protons (3H): A sharp singlet around 3.9-4.1 ppm corresponding to the -OCH₃ group. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically ~165-170 ppm. - Quinoxaline Carbons (C-Cl): Two signals for the carbons bearing chlorine atoms, expected around 140-150 ppm. - Aromatic Carbons: Multiple signals in the 120-140 ppm range. - Methyl Carbon (-OCH₃): A signal around 52-55 ppm. |

| FT-IR (cm⁻¹) | - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[17][18] - C=N Stretch: Absorptions in the 1550-1650 cm⁻¹ region. - C-Cl Stretch: Bands in the fingerprint region, typically below 850 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic isotopic cluster for two chlorine atoms. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The nominal mass would be m/z 256 for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from its multiple reactive sites, primarily the two C-Cl bonds and the ester group.

Nucleophilic Aromatic Substitution (SNAr) at C2 and C3

The electron-withdrawing nature of the pyrazine ring activates the C-Cl bonds towards nucleophilic attack. This is the most significant reaction pathway for this class of compounds.[3][7]

-

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The high reactivity allows substitutions to occur under relatively mild conditions.

-

Selectivity: Mono- or di-substitution can often be controlled by stoichiometry and reaction conditions (temperature, reaction time). Reaction with one equivalent of a nucleophile at a lower temperature often favors mono-substitution.

-

Common Nucleophiles:

-

N-Nucleophiles: Primary and secondary amines, anilines, and hydrazines react readily to form amino-quinoxalines.[19]

-

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base (e.g., K₂CO₃, NaH), yield alkoxy- or aryloxy-quinoxalines.

-

S-Nucleophiles: Thiols and thiophenols provide access to thioether-substituted quinoxalines.

-

Cross-Coupling Reactions

While less common than SNAr, the C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding synthetic possibilities.[5][20]

Transformations of the Ester Group

The methyl ester at the C5 position can undergo standard ester transformations:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidification will yield the corresponding carboxylic acid, 2,3-dichloroquinoxaline-5-carboxylic acid. This acid can then be coupled with amines to form amides.

-

Amidation: Direct reaction with amines, sometimes at elevated temperatures or with catalysts, can form amides, although this is often less efficient than the acid chloride route.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate for building more complex, biologically active molecules.

-

Scaffold for Kinase Inhibitors: The quinoxaline core is a known "hinge-binding" motif for many protein kinases. By elaborating the C2, C3, and C5 positions, researchers can develop potent and selective kinase inhibitors for oncology applications.

-

Antimicrobial and Antiviral Agents: The ability to introduce diverse functional groups allows for the fine-tuning of molecular properties to target bacterial or viral proteins.[2]

-

Functional Materials: Quinoxaline derivatives are known for their luminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.[3] The substitution pattern of this molecule allows for the attachment of chromophores and other functional units.

Conclusion

This compound is a high-value chemical intermediate offering a trifecta of reactive sites for synthetic elaboration. Its robust synthesis and well-defined reactivity make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its synthesis, characterization, and chemical behavior, as outlined in this guide, empowers researchers to leverage this building block for the efficient discovery and development of novel therapeutics and advanced materials.

References

- Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(8), 1266-1288.

- El-Sayed, M. E. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 8(4), 589-615.

- ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.

- Blair, L. M., et al. (n.d.). Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development. Blair Chemistry.

- Blair, L. M., et al. (n.d.). Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. Blair Chemistry.

- Ghasemi, S., & Ghamari, N. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of ChemTech Research, 9(5), 65-71.

- ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different diketo and diamines.

- Asundaria, A. F., & Patel, D. R. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Medicinal Chemistry Research, 20(8), 1259-1265.

- Dawle, J. K., et al. (2012). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry, 5(6), 779-781.

- PubChem. (n.d.). 2,3-Dichloroquinoxaline. PubChem.

- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.

- SynHet. (n.d.). 2,3-Dichloroquinoxaline-5-carboxylic acid. SynHet.

- Organic Syntheses. (n.d.). Preparation of 2-(trans-2-(4-Fluorophenyl)ethenyl)-3-nitro-N-(pyrrolidinyl)benzamide. Organic Syntheses Procedure.

- BLD Pharm. (n.d.).

- Sigma-Aldrich. (n.d.).

- Al-Ostoot, F. H., et al. (2021).

- ChemicalBook. (2024).

- ResearchGate. (n.d.). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives...

- Wikipedia. (n.d.). Oxalyl chloride. Wikipedia.

- Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, 13(2), 1037-1041.

- Royal Society of Chemistry. (n.d.). A general method for palladium-catalyzed carbonylation of aryl and vinyl halides to form activated aroyl-N,N-dimethyl-4-aminopyridine (DMAP)

- Amaya-García, F., & Unterlass, M. M. (2022).

- Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1013-1027.

- Mini Reviews in Organic Chemistry. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini Reviews in Organic Chemistry, 15(5), 365-376.

- PubMed. (2017). On the spectral properties of methyl and methoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxalines: Experiment and DFT/TDDFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 43-53.

- ResearchGate. (n.d.). Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline.

Sources

- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. ajrconline.org [ajrconline.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 1643354-85-1|this compound|BLD Pharm [bldpharm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 14. 2,3-Dichloroquinoxaline-5-carboxylic acid [synhet.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. orgsyn.org [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. journal.uctm.edu [journal.uctm.edu]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. pubs.rsc.org [pubs.rsc.org]

Methyl 2,3-dichloroquinoxaline-5-carboxylate: A Comprehensive Technical Guide for Chemical Researchers

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Methyl 2,3-dichloroquinoxaline-5-carboxylate is a key heterocyclic compound that serves as a versatile building block in the landscape of drug discovery and organic synthesis. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged structure found in numerous biologically active molecules. The presence of two reactive chlorine atoms at the 2 and 3 positions, coupled with a methyl carboxylate group on the benzene ring, provides a unique trifecta of functional handles for chemists to exploit. This guide offers an in-depth exploration of the molecular characteristics, synthesis, and extensive applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular and Physical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its effective utilization in research and development.

| Property | Value | Source |

| Chemical Formula | C₁₀H₆Cl₂N₂O₂ | |

| Molecular Weight | 257.07 g/mol | |

| CAS Number | 1643354-85-1 | |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from related compounds |

Strategic Synthesis of the Quinoxaline Core

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be devised based on established methodologies for analogous quinoxaline derivatives. The most logical approach involves a two-step process: the initial formation of the dihydroxyquinoxaline precursor followed by a chlorination reaction.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2,3-Dihydroxyquinoxaline-5-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1 equivalent) and oxalic acid (1.1 equivalents) in a suitable acidic medium (e.g., 2M hydrochloric acid).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with water, and then dried under vacuum to yield 2,3-dihydroxyquinoxaline-5-carboxylic acid.

Step 2: Synthesis of 2,3-Dichloroquinoxaline-5-carboxylic acid

-

Reaction Setup: In a fume hood, carefully add 2,3-dihydroxyquinoxaline-5-carboxylic acid (1 equivalent) to an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1]

-

Reaction Execution: Heat the mixture to reflux for 3-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Isolation: After cooling, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water. The resulting precipitate is filtered, washed with cold water, and dried to afford 2,3-dichloroquinoxaline-5-carboxylic acid.

Step 3: Esterification to this compound

-

Reaction Setup: Suspend 2,3-dichloroquinoxaline-5-carboxylic acid (1 equivalent) in methanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction Execution: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). The product can then be extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons and the methyl ester protons.

-

Aromatic Region (δ 7.5-8.5 ppm): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling patterns. The electron-withdrawing nature of the chloro, pyrazine, and carboxylate groups will shift these protons downfield.

-

Methyl Protons (δ ~3.9-4.1 ppm): The three protons of the methyl ester group will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (δ ~165-170 ppm): The carbon of the methyl ester will be observed in this region.

-

Aromatic and Heteroaromatic Carbons (δ ~120-155 ppm): The ten carbons of the quinoxaline ring system will resonate in this range. The carbons attached to the chlorine atoms (C2 and C3) are expected to be significantly deshielded.

-

Methyl Carbon (δ ~52-55 ppm): The carbon of the methyl ester group will appear in this upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C=N Stretch (Pyrazine ring): Absorptions in the 1500-1650 cm⁻¹ region.

-

C-Cl Stretch: Typically observed in the 600-800 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z 256, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

-

Fragmentation: Loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) are expected fragmentation pathways.

The Synthetic Utility: A Gateway to Novel Molecules

The true value of this compound lies in its role as a versatile synthetic intermediate. The two chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SₙAr) and can participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-deficient nature of the pyrazine ring, further activated by the two chlorine atoms, makes the C2 and C3 positions prime targets for nucleophilic attack.

Caption: General scheme for nucleophilic substitution on the quinoxaline core.

Experimental Protocol: General Procedure for SₙAr

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Nucleophile: Add the desired nucleophile (1-2.2 equivalents, depending on whether mono- or di-substitution is desired) and a base (e.g., K₂CO₃, Et₃N) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating. The progress can be monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is usually achieved by column chromatography or recrystallization.

This methodology allows for the synthesis of libraries of compounds with diverse functionalities, which is a cornerstone of modern drug discovery.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents also serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the molecular diversity that can be achieved.

Example: Suzuki Coupling

Caption: Suzuki cross-coupling reaction on the quinoxaline scaffold.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₃PO₄).

-

Solvent and Atmosphere: Add a suitable solvent system (e.g., toluene/water, dioxane/water). Degas the mixture and place it under an inert atmosphere.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Isolation: After cooling, the mixture is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] this compound, as a key intermediate, plays a crucial role in the synthesis of novel therapeutic agents. The ability to readily modify the 2 and 3 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

The methyl ester at the 5-position can also be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation to link the quinoxaline core to other pharmacophores or to improve pharmacokinetic properties.

Conclusion and Future Outlook

This compound is a high-value chemical entity for researchers engaged in the synthesis of complex organic molecules and the discovery of new pharmaceuticals. Its straightforward, albeit multi-step, synthesis and the exceptional reactivity of its dichloro-substituents make it an ideal starting material for the construction of diverse molecular libraries. The continued exploration of the chemical space accessible from this versatile building block is expected to yield novel compounds with significant therapeutic potential. As synthetic methodologies continue to advance, the utility of this compound in creating innovative molecular architectures is poised to expand even further.

References

- de Oliveira, R. B., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(8), 1235-1256.

-

PubChem. 2,3-Dichloroquinoxaline. [Link]

- Mondal, S., & Guria, M. (2021). Recent advances in the synthesis of quinoxalines.

- Saeed, A., et al. (2020).

Sources

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of Methyl 2,3-dichloroquinoxaline-5-carboxylate

An In-Depth Technical Guide to the Crystal Structure Determination of Methyl 2,3-dichloroquinoxaline-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, exhibiting a wide range of biological activities including anticancer, antiviral, and antibacterial properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural elucidation of this compound, a key intermediate for building diverse molecular libraries.[1] While a published crystal structure for this specific compound is not available, this document serves as a predictive and instructional manual, leveraging established protocols for related quinoxaline derivatives to outline a self-validating workflow from synthesis to final structural analysis.[3][4][5]

Introduction: The Strategic Importance of Quinoxaline Structures

Quinoxaline derivatives are a cornerstone in medicinal chemistry due to their fused benzene and pyrazine ring system, which serves as an effective pharmacophore for interacting with various biological targets.[6] The introduction of reactive chlorine atoms at the 2 and 3 positions of the quinoxaline ring, as in this compound, creates a versatile building block.[1] These positions are susceptible to nucleophilic substitution, allowing for the systematic introduction of diverse functional groups to explore and optimize biological activity.

Understanding the crystal structure provides invaluable data on:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Conformational Analysis: The orientation of the methyl carboxylate group relative to the quinoxaline plane.

-

Intermolecular Interactions: The packing of molecules in the solid state, governed by forces such as π-π stacking, hydrogen bonding, and halogen interactions, which can influence solubility and bioavailability.

This guide provides the scientific rationale and detailed protocols necessary to obtain and interpret this critical structural data.

Part 1: Synthesis and Characterization

The synthesis of the title compound requires a multi-step approach, beginning with the formation of the quinoxaline core, followed by chlorination. The proposed pathway is designed for high yield and purity, which are prerequisites for successful crystallization.

Proposed Synthetic Pathway

The logical synthesis begins with the condensation of 3,4-diaminobenzoic acid with an appropriate dicarbonyl compound, followed by chlorination of the resulting quinoxalinone intermediate.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione-5-carboxylic Acid

-

To a stirred solution of 3,4-diaminobenzoic acid (1 eq.) in 4 M hydrochloric acid, add a solution of oxalic acid (1.1 eq.) in water.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Filter the solid precipitate, wash thoroughly with cold water to remove excess acid, and dry under vacuum.

Causality: The condensation of an ortho-diamine with a 1,2-dicarbonyl compound is a classic and highly efficient method for forming the quinoxaline ring system.[7] Using an acidic medium catalyzes the reaction.

Step 2: Esterification to Methyl Quinoxaline-2,3(1H,4H)-dione-5-carboxylate

-

Suspend the dried quinoxaline-2,3(1H,4H)-dione-5-carboxylic acid (1 eq.) in methanol (MeOH).

-

Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq.) as a catalyst.

-

Heat the mixture to reflux for 8-12 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Causality: Fischer-Speier esterification is a reliable method for converting carboxylic acids to their corresponding methyl esters in the presence of an acid catalyst and excess alcohol.

Step 3: Chlorination to this compound

-

To the methyl quinoxaline-2,3(1H,4H)-dione-5-carboxylate (1 eq.), add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.[8] A catalytic amount of N,N-dimethylformamide (DMF) can be added if using SOCl₂.[8]

-

Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete, carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.

-

The solid product will precipitate. Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure target compound.

Causality: Phosphorus oxychloride and thionyl chloride are powerful chlorinating agents used to convert the hydroxyl groups of the quinoxalinone tautomer into chlorides, yielding the desired 2,3-dichloroquinoxaline derivative.[7][8]

Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.[9]

Part 2: Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in structure determination. The ideal crystal should be well-formed, of appropriate size (typically 0.1-0.3 mm in each dimension), and free of defects.

Principles and Strategy

The fundamental principle of crystallization is to slowly decrease the solubility of the compound in a solvent, allowing molecules to self-assemble into a highly ordered lattice. Several techniques can be employed, and often multiple methods must be screened to find the optimal conditions.

Caption: A strategic workflow for screening crystallization conditions.

Experimental Protocol: Crystallization

-

Solvent Selection: Test the solubility of a small amount of this compound in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating.

-

Slow Evaporation (Primary Method):

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion (Alternative Method):

-

Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a layer of a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and inducing crystallization.

-

Trustworthiness: This multi-pronged approach is a self-validating system. By systematically exploring different solvents and methods, the probability of obtaining diffraction-quality crystals is significantly increased.

Part 3: Single-Crystal X-ray Crystallographic Analysis

Once a suitable crystal is obtained, its structure can be determined using X-ray diffraction. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Structure Determination

Caption: Standard workflow for single-crystal X-ray structure determination.

Methodology Details

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern diffractometer (e.g., Bruker APEXII) and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[10] It is then irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and a series of diffraction images are collected as the crystal is rotated.

-

Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using structure solution programs (e.g., SIR or SHELXT), which employ methods like direct methods or Patterson functions.[10]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares program (e.g., SHELXL).[10] This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. Key metrics include the R-factor (agreement factor), goodness-of-fit (S), and residual electron density.

Part 4: Anticipated Structural Features

Based on published structures of related quinoxaline and dichloroquinoline derivatives, we can predict key features of the this compound crystal structure.[10][11][12]

Predicted Molecular Geometry

The quinoxaline ring system is expected to be nearly planar. The C-Cl bond lengths will be typical for chlorine atoms attached to an sp²-hybridized carbon. The methyl carboxylate group may be twisted out of the plane of the quinoxaline ring. The degree of this twist (dihedral angle) is a key parameter that influences the molecule's overall shape. For example, in ethyl 2,4-dichloroquinoline-3-carboxylate, the carboxylate group forms a dihedral angle of 87.06° with the quinoline ring.[11]

Anticipated Crystallographic Data

The following table outlines the type of data that would be generated from a successful X-ray analysis, with placeholder values for illustration.

| Parameter | Anticipated Data Type | Example from a related structure[10] |

| Chemical Formula | C₁₀H₆Cl₂N₂O₂ | C₁₃H₁₂ClNO₂ |

| Formula Weight | 257.08 g/mol | 249.69 |

| Crystal System | Monoclinic or Triclinic | Triclinic |

| Space Group | e.g., P2₁/c or P-1 | P-1 |

| a, b, c (Å) | Unit cell dimensions | a = 6.0391, b = 7.2986, c = 13.4323 |

| α, β, γ (°) | Unit cell angles | α = 98.238, β = 90.123, γ = 96.429 |

| Volume (ų) | Volume of the unit cell | 582.16 |

| Z | Number of molecules per unit cell | 2 |

| Density (calculated) (g/cm³) | Calculated crystal density | 1.424 |

| R-factor (R1) | Agreement factor for observed reflections | ~0.03 - 0.05 |

| Goodness-of-fit (S) | Indicator of refinement quality | ~1.0 |

Potential Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by π-π stacking interactions between the electron-deficient quinoxaline rings.[10] The distance between the centroids of stacked rings is typically in the range of 3.5-4.0 Å. Weak C-H···O or C-H···N interactions involving the methyl ester or aromatic protons may also play a role in stabilizing the crystal lattice.

Conclusion